4-Propyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18247808
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4 |
|---|---|
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 4-propyl-5-pyridin-3-yl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H14N4/c1-2-4-9-10(14-15-11(9)12)8-5-3-6-13-7-8/h3,5-7H,2,4H2,1H3,(H3,12,14,15) |
| Standard InChI Key | ZTVNCUVELSTRHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(NN=C1N)C2=CN=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring () fused with a six-membered pyridine ring (). The propyl group (-CHCHCH) at position 4 and the pyridine substituent at position 3 introduce steric and electronic modifications that influence its reactivity and interaction with biological targets. The pyridine moiety’s aromaticity and basicity enhance the compound’s ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for ligand-receptor binding .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 202.26 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (pyridine N, pyrazole N) |
| Rotatable Bonds | 2 (propyl chain) |
| XLogP3-AA (Lipophilicity) | ~1.2 (estimated) |
These properties suggest moderate solubility in polar solvents and potential membrane permeability, making it suitable for in vitro and in vivo pharmacological studies .
Synthetic Pathways
Multi-Step Synthesis Strategies
The synthesis of 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves cyclocondensation reactions. A common approach starts with the formation of the pyrazole ring via the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example:
-
Pyrazole Ring Formation: Reacting 3-pyridinyl hydrazine with a propyl-substituted diketone yields the pyrazole core.
-
Substituent Introduction: Subsequent alkylation or nucleophilic substitution introduces the propyl group at position 4.
Optimization Challenges
Yield optimization remains a challenge due to competing side reactions, such as over-alkylation or ring-opening. Recent advances in microwave-assisted synthesis and catalyst-driven protocols (e.g., using palladium complexes) have improved reaction efficiency, achieving yields of up to 68% under optimized conditions .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine macrophage models, 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine demonstrated dose-dependent inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with IC values of 12.3 μM and 18.7 μM, respectively . These effects are comparable to those of celecoxib, a commercial COX-2 inhibitor, suggesting its potential as a lead compound for anti-inflammatory drug development .
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming structurally simpler pyrazole analogs . Mechanistic studies attribute this activity to disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .
Comparative Analysis with Analogous Compounds
Structural Analogues
The table below compares 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with two related pyrazole derivatives:
The propyl group in 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine enhances lipophilicity compared to the ethyl or aminomethyl variants, improving membrane penetration and target engagement.
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume